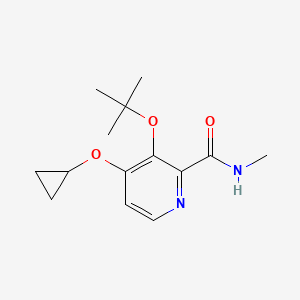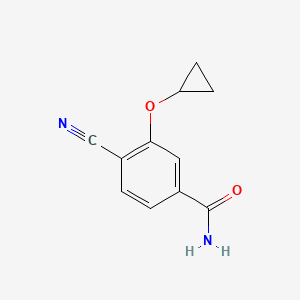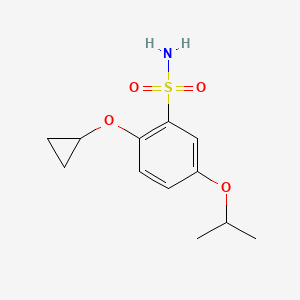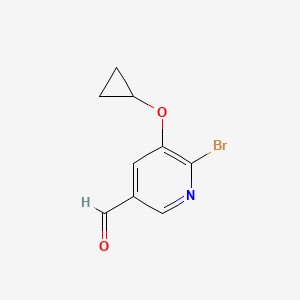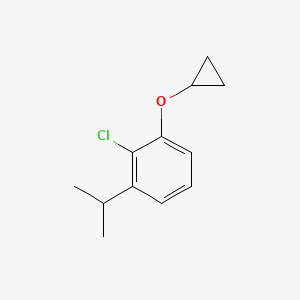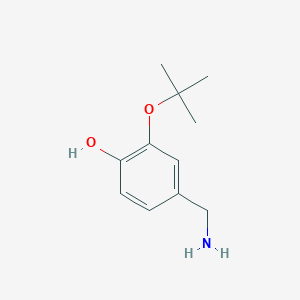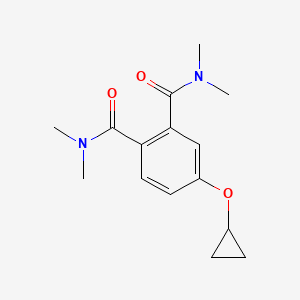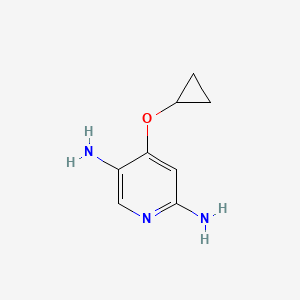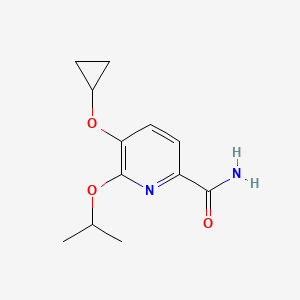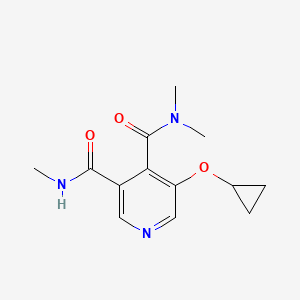
1-Cyclopropoxy-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group and a trifluoromethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another approach involves the cycloaddition of trifluoromethylated intermediates with cyclopropyl derivatives . These methods provide efficient and scalable routes for the preparation of the compound.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or trifluoromethyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Biology: It is employed in the study of biological systems, where its unique substituents can modulate the activity of enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Cyclopropoxy-4-(trifluoromethyl)benzene: This compound has the trifluoromethyl group in the para position relative to the cyclopropoxy group, which can lead to different chemical reactivity and biological activity.
1-Methoxy-2-(trifluoromethyl)benzene: The methoxy group in place of the cyclopropoxy group can result in altered electronic properties and reactivity.
1-Cyclopropoxy-2-(difluoromethyl)benzene: The replacement of the trifluoromethyl group with a difluoromethyl group can affect the compound’s stability and reactivity
Eigenschaften
Molekularformel |
C10H9F3O |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-4-9(8)14-7-5-6-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
CTNBUWYMXGDHMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


